1,2-Dihydro-1-acenaphthylenylmethylamine

Description

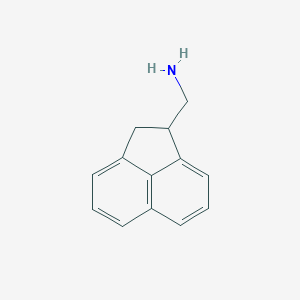

1,2-Dihydro-1-acenaphthylenylmethylamine (C₁₂H₁₁N) is a polycyclic aromatic amine characterized by a fused bicyclic acenaphthene scaffold with a methylamine substituent at the 1-position of the dihydro moiety. It has a molecular weight of 169.227 g/mol and a monoisotopic mass of 169.089149 Da . The compound is registered under ChemSpider ID 56315 and RN 58306-99-3, with additional identifiers such as Beilstein 3-12-00-03212 and MDL MFCD00029136 . Its structural uniqueness lies in the positioning of the amino group, which influences its electronic, steric, and reactivity profiles compared to isomers and analogs.

Properties

Molecular Formula |

C13H13N |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1,2-dihydroacenaphthylen-1-ylmethanamine |

InChI |

InChI=1S/C13H13N/c14-8-11-7-10-5-1-3-9-4-2-6-12(11)13(9)10/h1-6,11H,7-8,14H2 |

InChI Key |

NWYAZKKOCBVCIC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 1,2-Dihydro-5-acenaphthylenamine

- Structure: The amino group is located at the 5-position of the acenaphthene ring instead of the 1-position.

- Molecular Data: Shares the same molecular formula (C₁₂H₁₁N) and monoisotopic mass (169.089149 Da) but differs in regiochemistry .

- Synthetic Accessibility: The 5-isomer is more frequently reported in synthetic pathways, possibly due to steric advantages during cyclization reactions . Applications: While the 1-isomer is less studied, the 5-isomer has been explored in photostabilizers and as a ligand in coordination chemistry .

Acenaphthene Derivatives with Alternative Substituents

Reactivity and Functional Group Comparisons

- Amine vs. Hydroxyl Derivatives : Replacing the methylamine group with a hydroxyl (e.g., 1,2-Dihydroxyacenaphthene) significantly increases polarity and hydrogen-bonding capacity, altering solubility and biological activity.

Research Findings and Limitations

- Synthetic Challenges : The 1-isomer is less commonly synthesized due to competing pathways favoring 5-substitution under standard conditions .

- Spectroscopic Data: NMR studies indicate distinct aromatic proton shifts for the 1- and 5-isomers, with the 1-isomer showing upfield shifts for protons near the amino group due to reduced electron withdrawal.

- Gaps in Literature : Direct comparative studies on the biological or catalytic activity of 1- vs. 5-isomers are sparse, highlighting a need for targeted research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.